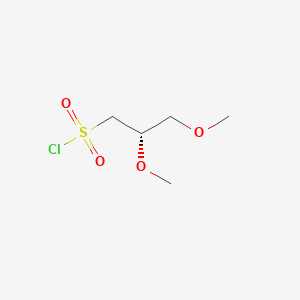

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

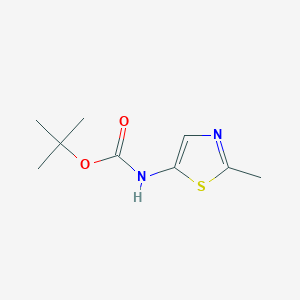

This compound is a sulfonyl chloride derivative. Sulfonyl chlorides are a class of organic compounds with the general formula R-SO2-Cl, where R is an organic group. They are often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and the “(2S)-2,3-dimethoxypropane” group .Chemical Reactions Analysis

Sulfonyl chlorides are reactive towards nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific sulfonyl chloride would depend on the nature of the R group. In general, sulfonyl chlorides are typically colorless liquid or white solid at room temperature .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Sulfonylation of Aryloxypyridines

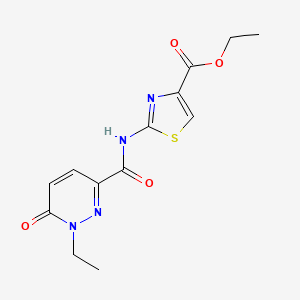

A process was developed for the direct sulfonylation of 2-aryloxypyridines on the ortho-position of the benzene ring. Sulfonyl chlorides, including compounds like (2S)-2,3-dimethoxypropane-1-sulfonyl chloride, were utilized as sulfonylation reagents. This method demonstrated applicability to a range of substrates, both electron-rich and electron-deficient. The ortho-sulfonylated phenol was produced efficiently from the sulfonylation product by removing the pyridyl group, showcasing the potential use of sulfonyl chlorides in complex organic syntheses (Xu et al., 2015).

Sulfonic Acid Functionalized Pyridinium Chloride in Synthesis

Synthesis of Tetrahydrobenzo[a]-xanthen-11-ones

Novel ionic liquid sulfonic acid functionalized pyridinium chloride was synthesized and used as a catalyst for the solvent-free synthesis of tetrahydrobenzo[a]-xanthen-11-ones through a one-pot multi-component condensation. This showcases the role of sulfonyl chloride derivatives in facilitating complex organic reactions (Moosavi‐Zare et al., 2013).

3,3-Dimethoxypropylsulfonyl Chloride in Amine Synthesis

Versatile Protecting and Activating Group for Amine Synthesis

3,3-Dimethoxypropylsulfonyl (Dimps) chloride was used as a sulfonating agent for amines, leading to the production of Dimps-amides in excellent yields. This demonstrates the utility of sulfonyl chloride derivatives in synthesizing and modifying amines, a crucial component in pharmaceutical and chemical industries (Sakamoto et al., 2018).

DPCS-Cl in Fluorescent Labeling

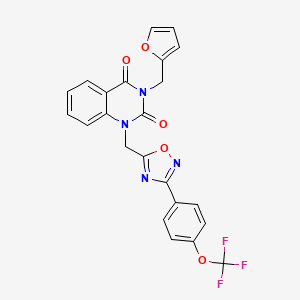

Fluorescent Labeling of Amino Acids for HPLC

3,6-Dimethoxy-9-phenyl-9H-carbazole-1-sulfonyl chloride (DPCS-Cl), a derivative of sulfonyl chloride, was used as a pre-column derivatization reagent for the determination of proline (Pro) and hydroxyproline (Hyp) with high-performance liquid chromatography. This application highlights the role of sulfonyl chloride derivatives in enhancing detection sensitivity in bioanalytical methods (Teng et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRWKUFLBBONMX-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CS(=O)(=O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CS(=O)(=O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)

![(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3012203.png)

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3012212.png)

![(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012213.png)

![N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B3012214.png)

![(2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3012215.png)